molecular formula C10H14O4 B589650 rac Guaifenesin-d5 CAS No. 1329563-41-8

rac Guaifenesin-d5

Cat. No.: B589650
CAS No.: 1329563-41-8
M. Wt: 203.249
InChI Key: HSRJKNPTNIJEKV-RORPNYJOSA-N
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Description

Rationale for Deuteration of Guaifenesin (B1672422) in Analytical and Metabolic Studies

Guaifenesin is metabolized in the body, with its major urinary metabolite being β-(2-methoxyphenoxy) lactic acid. fda.govnih.gov To accurately study its metabolic fate and quantify the parent drug in biological samples, a reliable internal standard is necessary. nih.gov This is where the deuteration of Guaifenesin to create rac-Guaifenesin-d5 becomes crucial.

The primary reasons for using deuterated Guaifenesin include:

Kinetic Isotope Effect: The bond between carbon and deuterium (B1214612) (C-D) is stronger than the carbon-hydrogen (C-H) bond. researchgate.netwikipedia.org This can lead to a slower rate of metabolism for the deuterated compound, a phenomenon known as the kinetic isotope effect. wikipedia.orgisowater.com Studying this effect can provide valuable information about the drug's metabolic stability. symeres.com

Enhanced Analytical Sensitivity: In mass spectrometry, the mass difference between the deuterated and non-deuterated compounds allows for clear differentiation and quantification, even in complex biological matrices like plasma or urine. vulcanchem.comontosight.ai This is essential for pharmacokinetic studies that track the concentration of a drug over time. veeprho.com

Precise Quantification: By adding a known amount of rac-Guaifenesin-d5 as an internal standard to a sample, researchers can accurately measure the amount of unlabeled Guaifenesin present. veeprho.com This is because the deuterated standard behaves almost identically to the unlabeled drug during sample preparation and analysis, correcting for any loss that may occur. musechem.com

Significance of rac Guaifenesin-d5 as a Research Tool and Reference Standard

rac-Guaifenesin-d5 is a vital tool for researchers and is used in several key areas:

Analytical Method Development and Validation: It is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the accurate measurement of Guaifenesin. ontosight.aiclearsynth.comresearchgate.net

Pharmacokinetic Studies: This stable isotope-labeled compound is essential for conducting pharmacokinetic studies that determine how a drug is absorbed, distributed, metabolized, and eliminated by the body. veeprho.comvulcanchem.com

Metabolic Research: It aids in identifying and quantifying the metabolites of Guaifenesin, providing a deeper understanding of its biotransformation. symeres.comvulcanchem.com

Quality Control: rac-Guaifenesin-d5 serves as a reference standard in quality control applications during the synthesis and formulation stages of drug development. axios-research.comaxios-research.com

Below is a table summarizing the key properties of rac-Guaifenesin-d5 and its non-deuterated counterpart.

Propertyrac-Guaifenesin-d5Guaifenesin
Chemical Formula C₁₀H₉D₅O₄C₁₀H₁₄O₄
Molecular Weight 203.25 g/mol 198.22 g/mol
CAS Number 1329563-41-893-14-1
Synonyms 3-(o-Methoxyphenoxy)-1,2-propanediol-d5, Guaiacol Glyceryl-d5 Ether, Robitussin-d5Glyceryl Guaiacolate, 3-(2-methoxyphenoxy)propane-1,2-diol
Data sourced from multiple references. pharmaffiliates.comscbt.compharmaffiliates.comnih.gov

Synthesis of Related Deuterated Guaifenesin Derivatives

The synthetic principles applied to this compound can be extended to prepare other deuterated derivatives, including impurities and metabolites.

1 Preparation of this compound Cyclic Carbonate and Other Labeled Impurities

This compound cyclic carbonate is a labeled version of a known Guaifenesin impurity. pharmaffiliates.comveeprho.com Its synthesis would likely involve the reaction of this compound with a reagent like phosgene (B1210022) or a dialkyl carbonate. vulcanchem.com The synthesis of other labeled impurities, such as deuterated versions of Guaifenesin EP impurity D, would require specific starting materials and reaction schemes tailored to the impurity's structure. pharmaffiliates.com The availability of these labeled impurities is crucial for their use as internal standards in analytical methods.

Table 2: Examples of Deuterated Guaifenesin Derivatives and Impurities

Compound NameCAS NumberMolecular Formula
This compound1329563-41-8C10H9D5O4
rac Guaifenesin-d31189924-85-3C10H11D3O4
This compound Cyclic Carbonate1329809-21-3C11H7D5O5
Methocarbamol-d51189699-70-4C11H10D5NO5

Properties

CAS No.

1329563-41-8

Molecular Formula

C10H14O4

Molecular Weight

203.249

IUPAC Name

1,1,2,3,3-pentadeuterio-3-(2-methoxyphenoxy)propane-1,2-diol

InChI

InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3/i6D2,7D2,8D

InChI Key

HSRJKNPTNIJEKV-RORPNYJOSA-N

SMILES

COC1=CC=CC=C1OCC(CO)O

Synonyms

3-(o-Methoxyphenoxy)-1,2-propanediol-d5;  Guaiacol Glyceryl-d5 Ether;  Robitussin-d5

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation for Rac Guaifenesin D5

2 Controlled Synthesis of Specific Deuterated Metabolites

The controlled synthesis of specific deuterated metabolites of Guaifenesin (B1672422) is essential for studying its metabolic pathways. For example, a deuterated version of the metabolite 3-(2-methoxyphenoxy)lactic acid could be synthesized to investigate its formation and clearance in biological systems. The synthesis of such metabolites often requires a multi-step approach, starting from a deuterated precursor and employing specific enzymatic or chemical reactions to introduce the metabolic modifications. nih.gov

Advanced Analytical Methodologies Utilizing Rac Guaifenesin D5

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in a sample. ontosight.ai The fundamental principle involves the addition of a known quantity of an isotopically enriched version of the analyte (the "spike" or internal standard) to the sample before any processing. ontosight.aiosti.gov The mass spectrometer distinguishes between the naturally occurring analyte and the isotopically labeled standard based on their mass difference. lgcstandards.com By measuring the ratio of the two species, the concentration of the original analyte can be calculated with high accuracy, as any sample loss during extraction or analysis affects both the analyte and the standard equally. core.ac.ukptb.de

In quantitative bioanalysis, rac Guaifenesin-d5 serves as an ideal internal standard for the determination of Guaifenesin (B1672422). rmtcnet.comclearsynth.com As a stable isotope-labeled (SIL) analog, it is chemically and physically almost identical to the unlabeled Guaifenesin. researchgate.net It is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. lgcstandards.com Because it mirrors the behavior of the analyte through extraction, chromatography, and ionization, it compensates for variability in sample handling and potential losses. ptb.deannlabmed.org The mass spectrometer detects both the analyte and this compound, and the concentration of Guaifenesin is determined by comparing the analyte's response to the constant response of the known amount of internal standard. rmtcnet.com This approach is essential for method validation, quality control, and ensuring the reliability of results in applications like pharmacokinetic studies. clearsynth.commusechem.com

A significant challenge in bioanalysis, particularly with Liquid Chromatography-Mass Spectrometry (LC-MS), is the "matrix effect." This phenomenon occurs when co-eluting endogenous components from the sample matrix (e.g., plasma, serum) interfere with the ionization of the target analyte, causing either ion suppression or enhancement. annlabmed.orgmusechem.com This can lead to significant inaccuracies in quantification.

The primary advantage of using a stable isotope internal standard like this compound is its ability to effectively compensate for these matrix effects. researchgate.netmusechem.com Key benefits include:

Co-elution: Because SIL standards have nearly identical physicochemical properties to the analyte, they elute from the liquid chromatography column at almost the exact same time. annlabmed.orgthermofisher.com

Identical Ionization Behavior: As they co-elute and enter the mass spectrometer's ion source together, both the analyte and the internal standard are subjected to the same degree of ion suppression or enhancement from the matrix components. lgcstandards.com

Constant Ratio: While the absolute signal intensity of both compounds may fluctuate due to the matrix effect, their ratio remains constant and proportional to the analyte's concentration. annlabmed.org

By using the ratio of the analyte peak area to the internal standard peak area for quantification, the variability introduced by the matrix effect is normalized, leading to significantly improved accuracy and precision. musechem.comthermofisher.com

Role of this compound as an Internal Standard in Quantitative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low-level analytes like Guaifenesin in complex biological fluids. science.govmedrxiv.org This technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

Developing a robust LC-MS/MS method involves the systematic optimization of both chromatographic and mass spectrometric parameters to achieve the desired sensitivity, specificity, and throughput. For Guaifenesin and its deuterated internal standard, this compound, the process typically involves:

Sample Preparation: Employing an efficient extraction technique, such as liquid-liquid extraction or solid-phase extraction (SPE), to isolate the analyte and internal standard from the biological matrix. rmtcnet.comoup.com

Chromatographic Optimization: Selecting an appropriate analytical column (commonly a C18 reversed-phase column) and optimizing the mobile phase composition (typically a mixture of an aqueous solvent with an organic modifier like acetonitrile (B52724) or methanol, often with an acid additive like formic acid) and flow rate to achieve a sharp peak shape and adequate separation from matrix interferences. rmtcnet.comnih.govresearchgate.net

Mass Spectrometric Tuning: Infusing a pure solution of both Guaifenesin and this compound into the mass spectrometer to determine the optimal precursor ion and product ion transitions, as well as instrument parameters like collision energy and cone voltage. medrxiv.org

Method Validation: The complete method is validated according to regulatory guidelines to ensure its linearity, accuracy, precision, selectivity, and stability. nih.gov

A study quantifying Guaifenesin in equine serum successfully utilized this compound as the internal standard, demonstrating the effectiveness of this approach in a real-world application. rmtcnet.com

In the context of IDMS, the goal of chromatography is not to achieve isotopic resolution (i.e., separating the analyte from its deuterated standard) but rather to ensure they co-elute perfectly while being separated from other interfering compounds in the matrix. annlabmed.org A slight difference in retention time can sometimes occur with heavily deuterated standards but is generally minimal for d5-labeled compounds. annlabmed.org The key is that they experience the same chromatographic conditions and enter the detector simultaneously.

Several studies have detailed chromatographic parameters for the analysis of Guaifenesin, which are directly applicable to methods using its deuterated standard.

ParameterCondition 1Condition 2Condition 3
Column ACE 3 C18 (10 cm x 2.1 mm) rmtcnet.comInertsil ODS C18 (250 mm x 4.6 mm, 5µm) ijpbs.comHiQSil C18HS (250 x 4.6 mm, 5 μm) researchgate.net
Mobile Phase Gradient of Acetonitrile in water with 0.2% formic acid. rmtcnet.comIsocratic; Phosphate buffer (0.05 M, pH 4.6) : Acetonitrile (55:45 v/v). ijpbs.comIsocratic; Methanol : Water (60:40 v/v). researchgate.net
Flow Rate 0.30 mL/min rmtcnet.com0.8 mL/min ijpbs.com1.0 mL/min researchgate.net
Detection Mass Spectrometry rmtcnet.comUV at 255 nm ijpbs.comUV at 230 nm researchgate.net

Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring a specific fragmentation reaction for the analyte and its internal standard. This is typically done in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, the first quadrupole (Q1) is set to isolate the protonated molecular ion (the precursor ion), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is then set to detect a specific, characteristic fragment ion (the product ion). thermofisher.com This precursor → product ion transition is a highly specific signature for the target molecule. researchgate.net

For Guaifenesin and its deuterated standard, the mass spectrometer is programmed to monitor their unique transitions simultaneously. The mass difference of 5 Daltons (due to the five deuterium (B1214612) atoms) allows the instrument to easily distinguish between them.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zReference
Guaifenesin199.213122.2 rmtcnet.com
This compound204.142168.0 rmtcnet.com

The fragmentation of the Guaifenesin precursor ion (m/z 199.2) leads to a stable product ion (m/z 122.2). Similarly, the deuterated precursor ion (m/z 204.1) fragments to its corresponding product ion (m/z 168.0). rmtcnet.com Monitoring these specific, high-intensity transitions ensures that the method is highly selective and sensitive, minimizing the potential for interference from other compounds. libretexts.orgfu-berlin.de

Chromatographic Separation Parameters for Isotopic Resolution

Method Validation and Performance Characteristics

Method validation is a crucial process that demonstrates the suitability of an analytical method for its intended purpose. researchgate.netnih.gov For methods employing this compound as an internal standard, validation ensures the reliability of the data generated. The key performance characteristics assessed during validation include linearity, accuracy, precision, sensitivity, selectivity, robustness, and stability.

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In the analysis of guaifenesin using its deuterated internal standard, a calibration curve is typically constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. ijpbs.com Linearity is often observed over a specific concentration range, with correlation coefficients (r²) greater than 0.999 indicating a strong linear relationship. researchgate.netijrpc.comactascientific.comjapsonline.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. For guaifenesin analysis, accuracy is typically expressed as the percentage recovery. ijpbs.comactascientific.com

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). ijpbs.cominnovareacademics.in

Table 1: Representative Linearity, Accuracy, and Precision Data for Guaifenesin Analysis The following table is a composite representation of typical performance data from various validated HPLC and LC-MS/MS methods for guaifenesin, illustrating the expected performance when using a deuterated internal standard like this compound.

ParameterTypical Value/Range
Linearity Range 10 - 150 µg/mL ijpbs.comijrpc.com
Correlation Coefficient (r²) > 0.999 researchgate.netijrpc.comactascientific.comjapsonline.com
Accuracy (% Recovery) 98.0% - 102.0% ijpbs.comactascientific.com
Intra-day Precision (%RSD) < 2% ijpbs.cominnovareacademics.in
Inter-day Precision (%RSD) < 2% ijpbs.cominnovareacademics.in

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. innovareacademics.inresearchgate.net In methods utilizing mass spectrometry, the signal-to-noise (S/N) ratio is often used to estimate the LOD (typically S/N ≥ 3) and LOQ (typically S/N ≥ 10). sepscience.com For bioanalytical methods, the LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision (RSD ≤ 20%) and accuracy (within ±20% of the nominal concentration). sepscience.com

Table 2: Typical Sensitivity Data for Guaifenesin Analysis This table presents typical LOD and LOQ values reported for the analysis of guaifenesin in various studies, which are achievable with the use of a deuterated internal standard.

ParameterTypical Value
Limit of Detection (LOD) 0.0057 µg/mL - 35.16 ng/mL nih.govresearchgate.net
Limit of Quantification (LOQ) 0.174 µg/mL - 50 ng/mL nih.govresearchgate.net

Selectivity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ijpbs.com The use of a highly specific detection technique like tandem mass spectrometry (MS/MS) in conjunction with this compound ensures excellent selectivity. d-nb.info

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ijpbs.com For HPLC methods, these parameters can include the pH of the mobile phase, column temperature, and flow rate. windows.net

Stability studies are conducted to evaluate the stability of the analyte in the sample matrix under different storage and processing conditions. ijpbs.com This includes the stability of stock solutions and the stability of the analyte in the biological matrix at room temperature, in the autosampler, and during freeze-thaw cycles. nih.gov The results from solution stability experiments for guaifenesin have shown that the sample and standard solutions can be stable for up to 48 hours at room temperature. windows.netnih.gov

Evaluation of Sensitivity (Limit of Detection and Quantification)

Complementary Spectroscopic and Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. actascientific.comwindows.netglobaljournals.org A certificate of analysis for this compound indicates a purity of greater than 95%, as determined by HPLC with UV detection. The method can effectively separate the deuterated compound from any non-deuterated guaifenesin and other potential impurities. actascientific.com The isotopic purity is also a critical parameter, with typical requirements being greater than 95%.

Table 3: Example of HPLC Purity Data for this compound

ParameterSpecification
HPLC Purity >95%
Isotopic Purity >95%

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules, including the confirmation of the site of deuteration in isotope-labeled compounds. ansto.gov.aunih.govunisyscat.de While hydrogen (¹H) is NMR active, deuterium (²H) has a different nuclear spin and resonance frequency. unisyscat.de Therefore, in a ¹H-NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent. By comparing the ¹H-NMR spectrum of this compound with that of its non-deuterated counterpart, the specific sites of deuterium incorporation can be unequivocally confirmed. nih.gov This is crucial for ensuring the quality and reliability of the deuterated standard for its use in quantitative analytical methods. ansto.gov.au The deuteration is strategically placed to prevent in-vivo H/D exchange, ensuring the stability of the label during metabolism studies.

Metabolic Pathway Elucidation Studies with Rac Guaifenesin D5

In Vitro Metabolic Investigations using Deuterated Probes

In vitro methodologies are fundamental for the initial characterization of a drug's metabolic profile. These systems offer a controlled environment to study specific metabolic reactions, identify the enzymes involved, and generate metabolites for structural analysis. The use of a deuterated probe like rac Guaifenesin-d5 enhances the precision of these investigations.

Utilization of Subcellular Fractions and Isolated Enzyme Systems

Subcellular fractions of the liver, the primary site of drug metabolism, are invaluable tools in preclinical development. xenotech.comevotec.com These preparations, which include liver S9 (post-mitochondrial supernatant) and microsomes, contain high concentrations of key drug-metabolizing enzymes. evotec.comthermofisher.com

Microsomes, vesicles formed from the endoplasmic reticulum, are rich in Phase I enzymes like the Cytochrome P450 (CYP) superfamily. xenotech.comthermofisher.com The S9 fraction contains both microsomal and cytosolic enzymes, thus encompassing a broader range of Phase I and Phase II metabolic activities. evotec.com

For guaifenesin (B1672422), studies indicate that metabolism occurs primarily in liver microsomes. nih.govresearchgate.netdrugbank.com Incubating this compound with these fractions allows researchers to study its metabolic stability and characterize the specific enzymatic pathways responsible for its breakdown in a simplified system, free from the complexities of whole cells.

Table 1: Key In Vitro Systems for rac-Guaifenesin-d5 Metabolism Studies This table summarizes key in vitro systems used to study drug metabolism.

In Vitro System Key Components Metabolic Reactions Studied
Liver Microsomes Endoplasmic reticulum vesicles; High concentration of Cytochrome P450 (CYP) and UGT enzymes. xenotech.comthermofisher.com Phase I reactions such as oxidation and O-demethylation. nih.govdrugbank.com
Liver S9 Fraction Mixture of microsomes and cytosol. evotec.com Broad range of Phase I and Phase II metabolic reactions. evotec.com

| Isolated Enzymes | Purified specific enzymes (e.g., specific CYPs, O-demethylase). researchgate.net | Reaction phenotyping to pinpoint which specific enzyme is responsible for a given metabolic step. |

Application of Cellular Models (e.g., Primary Hepatocytes, Cell Lines) in Metabolic Profiling

While subcellular fractions are excellent for studying specific enzyme kinetics, cellular models like primary hepatocytes or cultured cell lines provide a more physiologically relevant environment. These models possess an intact cellular structure with a full complement of enzymes, cofactors, and transport systems, offering a more comprehensive picture of metabolic pathways.

The use of this compound in these cellular systems allows for metabolic profiling that closely mimics an in vivo state. Researchers can track the uptake of the deuterated compound into the cells, its subsequent metabolism, and the excretion of the resulting deuterated metabolites. This approach is crucial for understanding how different pathways (e.g., Phase I and Phase II) are integrated at the cellular level. Studies using primary human tracheobronchial epithelial cells have been conducted to investigate the pharmacological effects of guaifenesin, and similar cellular models are applied for metabolic profiling. caymanchem.com

Identification and Structural Elucidation of Deuterated Metabolites

A primary goal of metabolic studies is to identify the chemical structures of all significant metabolites. When this compound is used as the substrate, the resulting metabolites retain the deuterium (B1214612) label. This isotopic tag is invaluable for their detection and identification.

Analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) are employed to separate and detect the metabolites. fda.gov The mass of a deuterated metabolite will be shifted by a known amount compared to its non-deuterated counterpart, making it easily distinguishable from endogenous compounds in the biological matrix. vulcanchem.com Further structural analysis can be performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, where deuterated solvents may be used to help solubilize and identify the chemical structure of isolated metabolites. nih.gov The major metabolites of guaifenesin are known to be β-(2-methoxyphenoxy)-lactic acid and hydroxy-guaifenesin. nih.govdrugbank.comnih.gov

Characterization of Enzymatic Transformations (e.g., O-demethylation, oxidation)

Guaifenesin is known to undergo two primary enzymatic transformations: oxidation and O-demethylation. researchgate.netdrugbank.com The oxidation of the propanediol (B1597323) side chain leads to the formation of β-(2-methoxyphenoxy)-lactic acid, the major urinary metabolite. nih.govdrugbank.com The second key pathway is the O-demethylation of the methoxy (B1213986) group, a reaction carried out by the O-demethylase enzyme located in liver microsomes, to form hydroxy-guaifenesin. nih.govresearchgate.net

Table 2: Major Metabolites and Enzymatic Transformations of Guaifenesin This table details the primary metabolic pathways of Guaifenesin.

Metabolite Precursor Compound Enzymatic Transformation
β-(2-methoxyphenoxy)-lactic acid Guaifenesin Oxidation nih.govdrugbank.com

| Hydroxy-guaifenesin | Guaifenesin | O-demethylation nih.govresearchgate.net |

Comparative In Vivo Metabolism in Preclinical Animal Models

Following in vitro characterization, studies in preclinical animal models are necessary to understand the pharmacokinetics and metabolism of a compound in a whole organism.

Selection and Justification of Animal Species for Metabolic Relevance

The selection of an appropriate animal model is a critical step in drug development. The ideal preclinical species should exhibit metabolic pathways that are qualitatively and quantitatively similar to those in humans. xenotech.com Common species used in metabolic studies include rats, dogs, and monkeys. xenotech.comthermofisher.com

For guaifenesin, studies have been conducted in various species, including rats, horses, and donkeys. nih.govnih.govresearchgate.net Comparative studies are essential, as significant interspecies differences can exist. For example, research has shown that donkeys clear guaifenesin more rapidly than horses. nih.gov By comparing the metabolic profiles of this compound across several species and contrasting them with data from human in vitro systems, researchers can select the most predictive animal model for further studies. This ensures that the data generated is as relevant as possible for predicting the compound's behavior in humans.

Tracing Metabolic Fate and Distribution of this compound

Deuterium labeling is instrumental in tracing the metabolic fate and distribution of xenobiotics. The primary analytical technique employed for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). rmtcnet.comrmtcnet.com In these studies, this compound is often used as an internal standard for the accurate quantification of the non-labeled parent drug in biological samples such as plasma. rmtcnet.comrmtcnet.com

The utility of this compound in this context stems from its chemical similarity to the unlabeled compound. It exhibits nearly identical chromatographic behavior, meaning it elutes at the same time as guaifenesin during LC analysis. However, due to the mass difference imparted by the five deuterium atoms, it is easily distinguished by the mass spectrometer. rmtcnet.com This allows for the correction of any sample loss during extraction and analysis, ensuring high precision and accuracy in pharmacokinetic studies. rmtcnet.com

By analyzing samples at various time points after administration, researchers can construct a detailed concentration-time profile of the drug. nih.gov This data is used to calculate key pharmacokinetic parameters, such as the rate of absorption, the maximum plasma concentration (Cmax), and the elimination half-life, providing a comprehensive picture of the drug's distribution and clearance from the body. rmtcnet.comnih.gov

Table 1: Mass Spectrometric Properties for Tracing Guaifenesin using this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Analytical RoleReference
Guaifenesin199.213122.2Analyte rmtcnet.com
This compound204.142168.0Internal Standard rmtcnet.com

Analysis of Species-Specific Metabolic Profiles and Pathways

The metabolism of guaifenesin primarily occurs in the liver and involves two main pathways: oxidation of the propanediol side chain to form β-(2-methoxyphenoxy)-lactic acid, and O-demethylation of the methoxy group to yield 3-(2-hydroxyphenoxy)-propane-1,2-diol (hydroxyguaifenesin). nih.govdrugbank.comspringermedizin.de These biotransformations are typically mediated by cytochrome P450 (CYP) enzymes. researchgate.netdrugbank.com

Table 2: Major Known Metabolites of Guaifenesin

Metabolite NameMetabolic ReactionActivityReference
β-(2-methoxyphenoxy)-lactic acidOxidationInactive nih.govdrugbank.comspringermedizin.de
Hydroxyguaifenesin (O-desmethyl guaifenesin)O-DemethylationInactive nih.govdrugbank.comresearchgate.net

The expression and activity of CYP enzymes can vary significantly between different species, potentially leading to species-specific metabolic profiles. nih.gov Utilizing a deuterated compound like this compound is a key strategy for investigating these differences. The introduction of deuterium at a metabolically active site can slow down the rate of reaction at that position, a phenomenon known as the kinetic isotope effect. researchgate.netjuniperpublishers.com This can lead to "metabolic switching," where the metabolic burden shifts to an alternative, previously minor pathway. researchgate.net By comparing the metabolite profiles of this compound and its unlabeled counterpart across different species, researchers can identify subtle but important differences in metabolic pathways that might not be apparent otherwise.

Theoretical and Computational Modeling of Deuteration Effects on Biotransformation

The foundation for the metabolic effects of deuteration lies in the primary kinetic isotope effect (KIE). nih.gov The covalent bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond because the greater mass of deuterium results in a lower zero-point vibrational energy. nih.gov Consequently, more energy is required to cleave a C-D bond than a C-H bond. nih.gov

In drug metabolism, many reactions, particularly those catalyzed by CYP enzymes, involve the cleavage of a C-H bond as the rate-determining step. researchgate.net By replacing a hydrogen atom at a site of metabolic attack with deuterium, the rate of that specific metabolic reaction can be significantly reduced. rsc.org

Computational modeling plays a crucial role in predicting these effects. Theoretical models can be used to calculate the activation energies for the cleavage of C-H versus C-D bonds for specific metabolic reactions of guaifenesin. rsc.org The O-demethylation pathway of guaifenesin is known to be sensitive to deuterium substitution. drugbank.com Therefore, placing deuterium on the methoxy group is predicted to slow the formation of the hydroxyguaifenesin metabolite. Similarly, deuteration of the propanediol side chain would likely hinder its oxidation to β-(2-methoxyphenoxy)-lactic acid. rsc.org

This strategic deuteration is expected to alter the pharmacokinetic profile of guaifenesin. By slowing the rate of metabolism, the biological half-life of the parent drug is prolonged, leading to increased total drug exposure (Area Under the Curve, AUC). researchgate.netjuniperpublishers.com This can also result in a shift in the ratio of metabolites formed, providing a more favorable metabolic profile by reducing the formation of certain metabolites. juniperpublishers.com

Table 3: Predicted Effects of Deuteration on Guaifenesin Pharmacokinetics based on KIE Principles

Pharmacokinetic ParameterPredicted Effect of DeuterationUnderlying RationaleReference
Metabolic ClearanceDecreaseSlower rate of CYP-mediated oxidation and demethylation due to KIE. researchgate.net
Biological Half-life (t½)IncreaseReduced rate of metabolic elimination. juniperpublishers.com
Maximum Concentration (Cmax)IncreaseReduced first-pass metabolism may lead to higher initial concentrations.
Area Under the Curve (AUC)IncreaseSlower clearance results in greater overall drug exposure over time. juniperpublishers.com

Applications of Rac Guaifenesin D5 in Pharmaceutical and Chemical Research

Research into Drug Disposition and Biotransformation Mechanisms (non-human, non-clinical)

Deuterium-labeled compounds like rac Guaifenesin-d5 are instrumental in non-human and non-clinical research to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs. alfa-chemistry.comiris-biotech.de The substitution of hydrogen with deuterium (B1214612) creates a heavier, more stable molecule due to the kinetic isotope effect, which can slow down metabolic processes. wikipedia.orgclearsynthdiscovery.com

Key research applications include:

Metabolic Pathway Identification: By tracking the deuterated compound through an organism's system, researchers can more easily identify its metabolic pathways. alfa-chemistry.comvulcanchem.com The distinct mass of this compound allows for clear differentiation from its non-deuterated counterpart and endogenous compounds using mass spectrometry. vulcanchem.com

Studying Kinetic Isotope Effects: The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can lead to a slower rate of metabolism. clearsynthdiscovery.com This "kinetic isotope effect" allows researchers to understand which parts of a molecule are most susceptible to metabolic breakdown. vulcanchem.comcdnsciencepub.com

In Vivo Tracking: The deuterium label serves as a tracer, enabling scientists to follow the distribution and accumulation of the compound in various tissues and fluids in animal models. alfa-chemistry.comvulcanchem.com

A study on the percutaneous absorption of chemical substances utilized deuterated compounds to enhance the reliability of trace determinations in samples. tandfonline.com

Evaluation of Analytical System Performance and Quality Control in Drug Development

In the development of new drugs, ensuring the accuracy and reliability of analytical methods is paramount. europeanpharmaceuticalreview.com this compound serves as an ideal internal standard for this purpose. acanthusresearch.com

Role in Analytical Performance and Quality Control:

Internal Standard in Chromatography and Mass Spectrometry: When analyzing samples, a known amount of this compound is added. Since it behaves almost identically to the non-labeled Guaifenesin (B1672422) during sample preparation and analysis, any variations in the process will affect both compounds equally. acanthusresearch.commusechem.com This allows for more accurate quantification of the target drug. musechem.com

Method Validation: this compound is used to validate analytical methods according to regulatory guidelines, ensuring the method is precise, accurate, and robust. clearsynth.comresearchgate.net This is a critical step for Abbreviated New Drug Applications (ANDA) and during the commercial production of Guaifenesin. clearsynth.comclearsynth.com

Quality Control (QC) Applications: It is used in QC applications to ensure the consistency and quality of pharmaceutical products. clearsynth.comclearsynth.com

Application Area Utility of this compound Relevant Analytical Techniques
Drug Development Internal StandardLC-MS/MS, GC-MS
Quality Control Reference StandardHPLC, UPLC
Method Validation Ensuring accuracy and precisionChromatography, Mass Spectrometry

This table summarizes the key applications of this compound in analytical system evaluation and quality control.

Development and Validation of Bioanalytical Methods for Complex Biological Matrices

Analyzing drugs and their metabolites in complex biological matrices like blood, plasma, and urine presents significant challenges due to the presence of numerous interfering substances. alfa-chemistry.comresearchgate.net Stable isotope-labeled compounds such as this compound are the preferred internal standards for these demanding applications. nih.gov

Advantages in Bioanalytical Method Development:

Minimizing Matrix Effects: The use of a stable isotope-labeled internal standard helps to compensate for "matrix effects," where other components in the biological sample can enhance or suppress the analytical signal, leading to inaccurate results. acanthusresearch.com

Improved Accuracy and Reproducibility: By co-eluting with the non-labeled analyte, this compound allows for more accurate and reproducible quantification in complex samples. acanthusresearch.com

Enhanced Sensitivity: The use of deuterated standards can improve the signal-to-noise ratio in mass spectrometry, allowing for the detection of very low concentrations of the drug or its metabolites. musechem.com

Research has shown that while structural analogs can be used as internal standards, stable isotopically labeled compounds are generally the first choice for bioanalytical assays using liquid chromatography/mass spectrometry (LC/MS). nih.gov

Establishment of Reference Standards for Impurity Profiling and Related Substances

During the synthesis and storage of pharmaceutical products, impurities can form. Identifying and quantifying these impurities is a critical aspect of ensuring drug safety and quality. axios-research.com

Use as a Reference Standard:

Impurity Identification: this compound can be used as a reference marker in chromatographic techniques to help identify and characterize impurities related to Guaifenesin. axios-research.comsynzeal.com

Traceability: It serves as a reference standard for traceability against pharmacopeial standards like those from the USP or EP. axios-research.com

Stability Studies: In stability studies, it can help to track the degradation of the active pharmaceutical ingredient (API) and the formation of related substances over time. axios-research.com

Suppliers of pharmaceutical reference standards provide comprehensive characterization data for compounds like this compound to ensure their suitability for these applications. clearsynth.comaxios-research.com

Emerging Research Directions in Deuterated Pharmaceutical Analogs

The field of deuterated pharmaceuticals is an active area of research, with the potential to create new drugs with improved properties. nih.govnih.gov While the primary use of this compound is as an analytical tool, the broader field of deuterated analogs is exploring several exciting directions.

Future Research Perspectives:

Reduced Toxicity: By altering metabolic pathways, deuteration may decrease the formation of toxic metabolites, thereby improving the safety profile of a drug. cdnsciencepub.com

Enhanced Efficacy: In some cases, slowing down metabolism can lead to higher concentrations of the active drug at its target site, potentially increasing its therapeutic effect. nih.gov

"Deuterium Switch": This strategy involves developing deuterated versions of existing drugs to improve their clinical performance. nih.gov The first FDA-approved deuterated drug, deutetrabenazine, demonstrated the viability of this approach. wikipedia.orgnih.gov

Regulatory Science and Quality Assurance for Stable Isotope Labeled Standards

Guidelines for the Development and Characterization of Isotopic Reference Materials

The development and characterization of isotopic reference materials like rac Guaifenesin-d5 are governed by comprehensive guidelines that ensure their suitability for intended analytical purposes. While specific protocols for every labeled compound are not always publicly detailed, the principles outlined by international regulatory bodies such as the International Council for Harmonisation (ICH) provide a robust framework. lgcstandards.com

The fundamental principle is that a stable isotope-labeled internal standard should be chemically and physically analogous to the analyte of interest. scbt.com For this compound, this means its behavior during sample extraction, chromatography, and ionization should closely mimic that of unlabeled guaifenesin (B1672422). Key considerations in the development of such a standard include the position and stability of the isotopic label. The five deuterium (B1214612) atoms in this compound are strategically placed on the molecule to prevent exchange with protons from the solvent or matrix, which would compromise its utility as a standard. vulcanchem.com

The characterization of a new isotopic reference material involves a comprehensive analysis to confirm its chemical structure and identity. This typically includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the location of the deuterium labels and mass spectrometry to verify the molecular weight and isotopic distribution. lgcstandards.com The goal is to produce a well-characterized standard that can be reliably used in quantitative bioanalysis. scbt.com

Purity Assessment and Isotopic Enrichment Verification for Research-Grade Materials

The quality of a stable isotope-labeled standard is defined by its chemical and isotopic purity. For research-grade materials like this compound, these parameters are meticulously assessed and documented in a Certificate of Analysis (CoA). lgcstandards.comscbt.comclearsynth.com

Chemical Purity: The chemical purity of this compound is typically determined using high-performance liquid chromatography (HPLC). lgcstandards.com Commercial suppliers often specify a purity of greater than 95%. lgcstandards.com This ensures that the standard is free from significant levels of other chemical impurities that could interfere with the analytical assay. The presence of any unlabeled analyte is a critical aspect of purity assessment, as it can lead to an overestimation of the analyte concentration in the sample. Regulatory guidelines suggest that the contribution of the internal standard to the analyte signal should be minimal, ideally less than 20% of the lower limit of quantitation (LLOQ). caymanchem.com

Isotopic Enrichment: Isotopic enrichment refers to the percentage of the labeled compound that contains the desired number of stable isotopes. For this compound, this means verifying the incorporation of five deuterium atoms. High-resolution mass spectrometry (HRMS) is a powerful technique for determining isotopic enrichment, as it can differentiate between ions of the labeled and unlabeled compounds with high accuracy. nih.gov A high degree of isotopic enrichment is crucial to minimize "cross-talk" or isotopic interference between the standard and the analyte. caymanchem.com For deuterated standards, a mass difference of at least three mass units from the analyte is generally required for small molecules to avoid spectral overlap. vulcanchem.com

The following table summarizes the key quality parameters for research-grade this compound based on available data from commercial suppliers.

ParameterSpecificationAnalytical Technique
Chemical Purity >95%High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment High, with minimal unlabeled analyteMass Spectrometry (MS)
Identity Confirmation Conforms to structureNMR, Mass Spectrometry

Analytical Traceability and Compliance for Stable Isotope Labelled Compounds in Research

Analytical traceability is the cornerstone of ensuring that measurements are accurate and comparable across different laboratories and over time. For stable isotope-labeled compounds used in research, traceability is established by demonstrating a clear and unbroken chain of comparisons to a recognized reference standard. While a primary reference standard for this compound may not be universally available, traceability is often established through comprehensive characterization and quality control, as documented in the Certificate of Analysis provided by the manufacturer. lgcstandards.comclearsynth.com

The use of well-characterized internal standards like this compound is essential for compliance with regulatory expectations in bioanalytical method validation. lgcstandards.com These standards are added at a known and constant concentration to calibration standards, quality control samples, and study samples to correct for variability in the analytical process. lgcstandards.comscbt.com This includes variations in sample preparation, injection volume, and matrix effects during mass spectrometric detection. scbt.com

The reliability of a bioanalytical method heavily relies on the quality of the internal standard. Therefore, the selection and use of a stable isotope-labeled compound such as this compound, which has been produced and characterized under stringent quality control measures, is a critical component of good scientific practice and regulatory compliance in research.

Q & A

Q. How can researchers align studies on this compound with existing theoretical models of isotope pharmacology?

  • Methodological Answer : Formulate hypotheses based on the "Deuterium Switch" concept, which posits that deuteration alters drug metabolism without affecting target affinity. Validate through comparative molecular dynamics simulations of deuterated vs. non-deuterated forms binding to target proteins (e.g., mucin receptors). Cite foundational studies on deuterated drugs to anchor conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.